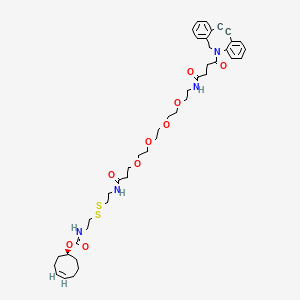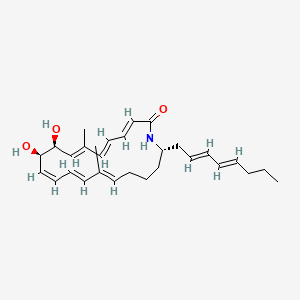
(Rac)-Tolterodine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Tolterodine-d5 is a deuterated form of tolterodine, a medication primarily used to treat overactive bladder. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-d5 typically involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of tolterodine can also introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the alkylation step to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Utilizing advanced purification techniques like chromatography to separate and purify the desired deuterated product.
化学反应分析
Types of Reactions
(Rac)-Tolterodine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the ketone group in tolterodine to an alcohol group.
Substitution: The aromatic ring in tolterodine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxide Derivative: Formed through oxidation.
Alcohol Derivative: Formed through reduction.
Substituted Aromatic Compounds: Formed through electrophilic substitution.
科学研究应用
(Rac)-Tolterodine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of tolterodine and its deuterated analogs.
Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.
Biological Research: Used in studies to understand the biological pathways and mechanisms of action of tolterodine.
Industrial Applications: Employed in the production of more stable and effective pharmaceutical formulations.
作用机制
(Rac)-Tolterodine-d5 exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. These receptors are found in the bladder and are responsible for bladder contractions. By blocking these receptors, this compound reduces bladder contractions and helps manage symptoms of overactive bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors.
相似化合物的比较
Similar Compounds
Tolterodine: The non-deuterated form of (Rac)-Tolterodine-d5.
Fesoterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties used for the same indication.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, tolterodine. This can result in a longer duration of action and potentially fewer side effects.
属性
分子式 |
C22H31NO |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
3,5-dideuterio-2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/i5D3,11D,15D |
InChI 键 |
OOGJQPCLVADCPB-RPQKKTAFSA-N |
手性 SMILES |
[2H]C1=CC(=C(C(=C1C([2H])([2H])[2H])[2H])C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)







![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)


